1-Benzyl-3-(4'-ethoxycarbonylphenyl)indazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YD-3 involves several key steps:
Alkylation: The initial step involves the alkylation of indazole with benzyl bromide in the presence of a base such as sodium hydride.
Bromination: The next step involves the bromination of the benzylated indazole using N-bromosuccinimide at a low temperature (around 4°C) for 16 hours.
Suzuki Coupling: The final step involves a Suzuki coupling reaction, where the brominated intermediate is reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base such as potassium phosphate.
Industrial Production Methods
While the detailed industrial production methods for YD-3 are not extensively documented, the synthetic route described above can be scaled up for industrial production. The use of readily available reagents and standard reaction conditions makes it feasible for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
YD-3 undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of the bromine atom in the intermediate stages allows for various substitution reactions, particularly in the Suzuki coupling step.
Oxidation and Reduction: While specific oxidation and reduction reactions of YD-3 are not extensively documented, the indazole core can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Alkylation: Sodium hydride and benzyl bromide.
Bromination: N-bromosuccinimide.
Suzuki Coupling: Palladium catalyst, potassium phosphate, arylboronic acid or ester, dioxane, and water.
Major Products
The major product of the synthetic route described is YD-3 itself. The intermediate products include the benzylated indazole and the brominated derivative.
Scientific Research Applications
Mechanism of Action
YD-3 exerts its effects by inhibiting a non-protease-activated receptor 1 thrombin receptor, which mediates the major effect of thrombin in rabbit platelets. In human platelets, this receptor function becomes significant only when the function of protease-activated receptor 1 has been blocked or attenuated . YD-3 inhibits the aggregation of platelets by suppressing the generation of inositol phosphates caused by thrombin, without affecting thrombin-induced fibrin formation .
Comparison with Similar Compounds
Similar Compounds
YD-3 Derivatives: Various derivatives of YD-3 have been synthesized to explore their potential antiplatelet activities.
Uniqueness
YD-3 is unique due to its selective inhibition of protease-induced platelet activation without affecting other pathways such as those induced by arachidonic acid, collagen, or platelet-activating factor . This selective inhibition makes it a valuable tool in pharmacological research.
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-(1-benzylindazol-3-yl)benzoate |
InChI |
InChI=1S/C23H20N2O2/c1-2-27-23(26)19-14-12-18(13-15-19)22-20-10-6-7-11-21(20)25(24-22)16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3 |
InChI Key |
LPROLPQTWKDPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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